molecular formula C23H32O6 B1253233 Calotropagenin

Calotropagenin

Cat. No.: B1253233
M. Wt: 404.5 g/mol
InChI Key: VRDLGTLMAZPOMK-CSWSNCTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calotropagenin is a natural product found in Asclepias vestita, Asclepias cordifolia, and other organisms with data available.

Scientific Research Applications

Glycosides and Derivatives

  • Calotropagenin and its glycosides, identified in the latex of Calotropis procera, have potential therapeutic applications. Researchers have isolated various compounds such as uzarigenin, syriogenin, and proceroside, expanding the understanding of Calotropis procera's chemical profile (Brüschweiler, Stöcklin, Stöckel, & Reichstein, 1969).

Pharmacological Importance

  • Calotropis procera is known for its extensive pharmacological importance, including anticancer, anti-microbial, and anti-inflammatory properties. The plant contains various compounds like this compound, which are used in therapeutic applications (Sharma et al., 2012).

Chemical Analysis Techniques

  • Advanced techniques like high-performance liquid chromatography and mass spectrometry have been developed for rapid identification of this compound glycosides, crucial for pharmaceutical research (Kanojiya & Madhusudanan, 2012).

Anti-inflammatory and Antiapoptotic Activities

Wound Healing Properties

  • Calotropis procera exhibits significant wound healing activities, providing scientific support for its use in traditional medicine. Its constituents have shown effectiveness in treating skin and wound infections (Perumal Samy & Chow, 2012).

Bibliometric Evaluation

  • A bibliometric evaluation highlights the increasing global research interest in Calotropis, indicating its growing significance in various scientific fields (ChamanSab, Kappi, & Ahmed, 2021).

Biochemical Analysis

  • Studies focusing on compounds like β-sitosterol in Calotropis procera have shed light on its potential in pharmaceuticals, particularly as an immunostimulant (Ramadan et al., 2019).

Anti-Cancer Potential

  • The anti-cancer properties of Calotropis gigantea, containing this compound, have been systematically reviewed, highlighting its potential in cancer therapy (Mutiah, Ramzi, & Bustami, 2021).

Anti-Inflammatory Properties

  • Studies on the anti-inflammatory activities of Calotropis procera latex have shown significant effects against acute inflammatory responses, emphasizing its potential in treating inflammatory diseases (Kumar & Basu, 1994).

Properties

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

IUPAC Name

(2R,3R,5S,8R,9S,10R,13R,14S,17R)-2,3,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C23H32O6/c1-21-6-4-16-17(3-2-14-9-18(25)19(26)10-22(14,16)12-24)23(21,28)7-5-15(21)13-8-20(27)29-11-13/h8,12,14-19,25-26,28H,2-7,9-11H2,1H3/t14-,15+,16-,17+,18+,19+,21+,22+,23-/m0/s1

InChI Key

VRDLGTLMAZPOMK-CSWSNCTRSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@@H]5[C@@]3(C[C@H]([C@@H](C5)O)O)C=O

Canonical SMILES

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5C3(CC(C(C5)O)O)C=O

Synonyms

calotropagenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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